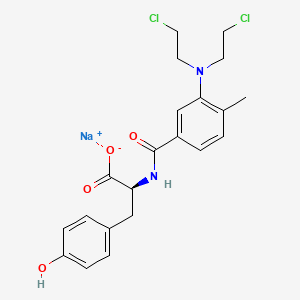

L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt

説明

L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt is a synthetic alkylating agent structurally derived from tyrosine, a naturally occurring amino acid. The compound features a bis(2-chloroethyl)amino group attached to a benzoyl-modified tyrosine backbone, conferring DNA-alkylating properties similar to nitrosourea-based chemotherapeutic agents like carmustine (BCNU) and lomustine (CCNU). Its sodium salt formulation enhances aqueous solubility, facilitating intravenous or intraperitoneal administration.

特性

CAS番号 |

52616-30-5 |

|---|---|

分子式 |

C21H23Cl2N2NaO4 |

分子量 |

461.3 g/mol |

IUPAC名 |

sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |

InChIキー |

KSODCNQBMBVLAJ-FERBBOLQSA-M |

異性体SMILES |

CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:

Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.

Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.

Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactors: for the initial formation of bis(2-chloroethyl)amine.

Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions

N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:

Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.

Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.

Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.

科学的研究の応用

N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in studies involving DNA alkylation and repair mechanisms.

Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.

Industry: Utilized in the production of specialized polymers and materials.

作用機序

The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of chloroethylating agents, which include:

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A prototypical nitrosourea with bifunctional alkylating activity.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a cyclohexyl group instead of a benzoyl-tyrosine moiety.

1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) : A methylated cyclohexyl derivative of CCNU.

Key Comparative Parameters

Mechanistic Differences

- DNA Alkylation: Unlike nitrosoureas (e.g., BCNU), which decompose to form reactive chloroethyl and isocyanate intermediates, the tyrosine-derived compound lacks a nitrosourea group. Its alkylation mechanism depends solely on the bis(2-chloroethyl)amino moiety, reducing carbamoylating effects linked to nitrosourea toxicity .

- Repair Inhibition : While BCNU’s metabolite 2-chloroethyl isocyanate inhibits DNA repair enzymes, similar activity in the tyrosine derivative remains unconfirmed but plausible due to shared chloroethyl groups .

Research Findings and Clinical Implications

DNA Cross-Linking and Cytotoxicity

- BCNU and structurally similar compounds induce DNA interstrand cross-links via a two-step mechanism: initial guanine alkylation followed by displacement of chloride to form an ethyl bridge . The tyrosine derivative likely follows this pathway, though its benzoyl group may sterically hinder cross-linking compared to BCNU.

- Cytotoxicity Correlation : Studies on 9L rat glioma cells show chloroethylnitrosoureas (CENUs) exhibit equivalent cytotoxicity when dose-adjusted for decomposition rates. This suggests the tyrosine derivative’s efficacy may depend on its hydrolysis kinetics .

Therapeutic Index and Toxicity

- Nitrosoureas with low carbamoylating activity (e.g., MeCCNU) demonstrate higher therapeutic indices due to reduced myelosuppression. The tyrosine derivative’s lack of nitrosourea-derived carbamoylation may similarly improve safety .

- Repair Inhibition : Compounds like BCNU potentiate cytotoxicity by blocking DNA repair via isocyanate metabolites. If the tyrosine derivative generates analogous inhibitors, it could enhance efficacy but increase organ-specific toxicity .

Limitations and Unresolved Questions

- Toxicology: No comprehensive studies exist on the tyrosine derivative’s long-term toxicity, unlike BCNU and CCNU, which are well-characterized .

- Metabolic Stability: The sodium salt’s stability in physiological conditions remains underexplored, unlike nitrosoureas with known decomposition half-lives (e.g., BCNU: 20–40 minutes at pH 7.4) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。